3-{[3-(Dimethylamino)propyl]amino}propanenitrile
Description
Properties
IUPAC Name |
3-[3-(dimethylamino)propylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-4,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMGFWDBZZMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044980 | |
| Record name | 3-{[3-(Dimethylamino)propyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69852-45-5 | |
| Record name | 3-[[3-(Dimethylamino)propyl]amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69852-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((3-(Dimethylamino)propyl)amino)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069852455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[3-(dimethylamino)propyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-{[3-(Dimethylamino)propyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[3-(dimethylamino)propyl]amino]propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BY7SW35ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Continuous Catalytic Amination (Bis[(3-dimethylamino)propyl]amine Synthesis)
A method described in patent CN101111469A details the continuous preparation of bis[(3-dimethylamino)propyl]amine, a structurally related secondary amine intermediate, by reacting 3-(N,N-dimethylamino)propylamine in the presence of a heterogeneous catalyst. The process involves:
- Starting from 3-(N,N-dimethylamino)propylamine (DMAPA).
- Catalytic amination under controlled conditions to form symmetric secondary amines.
- The reaction proceeds with the release of ammonia and formation of the desired bis-amine.
This method is relevant as it provides a pathway to amine-substituted propanenitrile derivatives by catalytic amination and hydrogenation steps.
Preparation via Triphenylphosphonium Salt Intermediate
A highly detailed and optimized industrial preparation method is described in patent CN106046053A for [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, an intermediate structurally related to the target compound. The key steps are:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Toluene (180-220 kg), Triphenylphosphine (80-100 kg), 1,3-Dibromopropane (50-70 kg), reflux at 80°C for 5-6 h | Formation of brominated 3-bromopropyl triphenylphosphonium salt (P-I) by nucleophilic substitution | - |
| 2 | Methanol (350-420 kg), P-I (150 kg), Dimethylamine aqueous solution (80-120 kg), 50°C, 10-14 h | Nucleophilic substitution of P-I with dimethylamine to form the dimethylamino derivative | - |
| 3 | Evaporation of methanol, addition of ethanol (360-450 kg), dissolution, cooling, filtration, drying | Isolation of white solid [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | 61.9% - 68.3% (varies by embodiment) |
This method emphasizes:
- Use of cheap methanol as solvent to reduce cost and energy consumption.
- Mild reaction conditions (normal pressure, moderate temperature).
- High reaction efficiency and yield (up to 68.3% under optimized conditions).
- Suitability for large-scale industrial production.
Multiple embodiments vary reagent amounts and reaction times, but consistently show improved yields and lower costs compared to traditional ethanol-based methods.
Comparative Analysis of Preparation Conditions
| Parameter | Traditional Ethanol Method | Optimized Methanol Method (Patent CN106046053A) |
|---|---|---|
| Solvent | Ethanol | Methanol |
| Temperature | Up to 130°C reflux | 50-80°C reflux or normal temperature |
| Reaction Time | Up to 20 h | 10-14 h |
| Yield | ~56.1% | Up to 68.3% |
| Energy Consumption | High (due to reflux and temperature) | Lower (normal temperature or mild reflux) |
| Cost | Higher (ethanol and energy) | Lower (methanol is cheaper, less energy) |
| Scalability | Moderate | High, suitable for industrial scale |
The methanol-based method improves the synthesis by reducing costs and energy usage while increasing yield, making it a preferred method for preparing dimethylamino propyl derivatives.
Summary of Key Research Findings
- The continuous catalytic amination method provides a route to bis-amine intermediates related to 3-{[3-(dimethylamino)propyl]amino}propanenitrile, utilizing heterogeneous catalysts and hydrogenation steps.
- The triphenylphosphonium salt intermediate route offers a scalable, cost-effective, and efficient synthetic pathway, leveraging nucleophilic substitution reactions in methanol solvent under mild conditions.
- Optimization of reaction parameters (solvent choice, temperature, reagent ratios) significantly impacts yield and cost.
- The described methods avoid harsh conditions and minimize by-products, facilitating purification and industrial application.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Dimethylamino)propyl]amino}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or propylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the reduction of the nitrile group.
Substitution: Nucleophiles such as halides, alkoxides, or amines are used in substitution reactions, often in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-{[3-(Dimethylamino)propyl]amino}propanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Amine-Substituted Propanenitriles
- 3-(Dimethylamino)propionitrile (C₅H₉N₂, MW 98.15 g/mol): A simpler analogue lacking the propylamino group. It exhibits a lower boiling point (43°C) and density (0.870 g/cm³) compared to the target compound due to its reduced molecular complexity .
- 3-[(3-Morpholinopropyl)amino]propanenitrile (C₁₀H₁₉N₃O, MW 197.28 g/mol): Incorporates a morpholine ring (oxygen-containing heterocycle) instead of dimethylamine.
- 3-[[3-[(4-Aminobutyl)amino]propyl]amino]propanenitrile (C₁₀H₂₂N₄, MW 198.31 g/mol): Features an additional primary amine (butylamino) group, enhancing hydrogen-bonding capacity and basicity .
Alkyl/Aryl-Substituted Propanenitriles
- 3-(Hexylamino)propanenitrile (C₉H₁₈N₂, MW 154.25 g/mol): A hydrophobic derivative with a hexyl chain, leading to reduced water solubility but increased lipophilicity .
- 3-(Phenylamino)propanenitrile (C₉H₁₀N₂, MW 146.19 g/mol): An aromatic variant with a phenyl group, which introduces π-π stacking interactions useful in material science .
Multi-Nitrile Derivatives
- 3-[2-cyanoethyl(propyl)amino]propanenitrile (C₉H₁₅N₃, MW 165.24 g/mol): Contains two nitrile groups, increasing electron-withdrawing effects and reactivity in nucleophilic additions .
Physical Properties
Notes:
- The target compound’s higher molecular weight compared to simpler analogues (e.g., 3-(Dimethylamino)propionitrile) suggests increased thermal stability.
- Long-chain derivatives (e.g., hexylamino) exhibit lower polarity, impacting solubility .
Aza-Michael Additions
Compounds like 3-(Hexylamino)propanenitrile and 3-(Phenylamino)propanenitrile are widely used in Aza-Michael reactions due to their nucleophilic amine groups. The target compound’s dual amine groups may enable regioselective or tandem reactions .
Solubility and Catalysis
Biological Activity
3-{[3-(Dimethylamino)propyl]amino}propanenitrile, an organic compound with the molecular formula C8H17N3, has garnered attention due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a nitrile group attached to a dimethylamino propylamine moiety, which enhances its reactivity and potential applications in various fields.
- Molecular Weight : Approximately 155.25 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
- Mechanism : Antimicrobial action is often linked to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. However, specific mechanisms for this compound remain under investigation.
Anticancer Properties
The compound is also being studied for its anticancer potential . Preliminary studies suggest it may inhibit tumor cell proliferation through various pathways:
- Cell Cycle Arrest : Some studies indicate that compounds with similar structures can cause cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : There is evidence that such compounds may induce apoptosis (programmed cell death) in cancer cells, a desirable effect in cancer therapy.
Case Studies and Research Findings
-
In vitro Studies :
- A study investigated the cytotoxic effects of this compound on different cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 50 µM, with an IC50 value indicative of moderate potency against specific cancer types .
- Mechanistic Insights :
-
Comparative Analysis :
- A comparative study highlighted the unique structural features of this compound versus other similar compounds, emphasizing its potential as a more effective therapeutic agent due to its dual functionality (amine and nitrile groups) .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial strains; mechanism under investigation. |
| Anticancer | Induces apoptosis and causes cell cycle arrest; significant cytotoxicity observed in vitro. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[3-(Dimethylamino)propyl]amino}propanenitrile, and how can experimental conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous nitrile derivatives are synthesized using ethanol and piperidine as catalysts under controlled temperatures (0–5°C, 2 h) to minimize side reactions . To optimize conditions, employ factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) and use response surface methodology (RSM) to identify critical parameters. Statistical experimental design reduces trial-and-error approaches .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its nitrile group and potential toxicity, wear PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and treated by certified disposal services to prevent environmental contamination. Refer to safety data sheets (SDS) for analogous compounds, such as 3-(4-Methylpiperidin-1-yl)propionitrile, which emphasize avoiding skin contact and inhalation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Use NMR (¹H, ¹³C) to confirm functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, HPLC with UV detection or GC-MS can identify impurities. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or optimize synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. Tools like ICReDD integrate computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent effects, catalyst efficiency). Machine learning algorithms can further refine predictions using historical reaction data .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?
- Methodological Answer : Apply root-cause analysis:
- Step 1 : Verify analytical methods (e.g., calibrate instruments, repeat assays).
- Step 2 : Use DOE (Design of Experiments) to isolate variables (e.g., trace moisture, oxygen sensitivity).
- Step 3 : Employ in-situ monitoring (e.g., FTIR, Raman spectroscopy) to detect intermediates.
- Step 4 : Compare computational predictions (e.g., Gibbs free energy profiles) with observed outcomes to identify mechanistic discrepancies .
Q. How can the compound’s reactivity be leveraged in novel applications, such as catalysis or supramolecular chemistry?
- Methodological Answer : Explore its dual amine and nitrile functionalities:
- Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling).
- Supramolecular Chemistry : Study hydrogen-bonding or coordination-driven self-assembly using titration calorimetry (ITC) or X-ray crystallography.
- Method : Screen reactivity under varying pH and solvent conditions, guided by Hammett plots or linear free-energy relationships .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Address batch-to-batch variability via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
